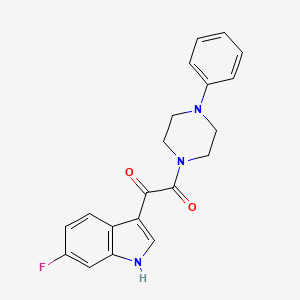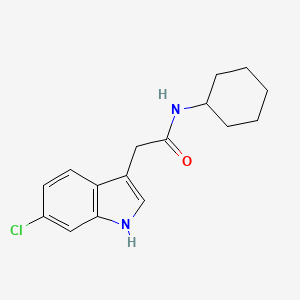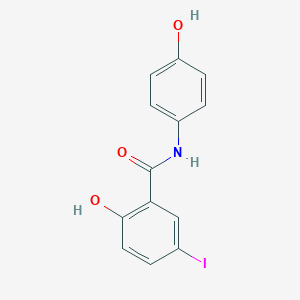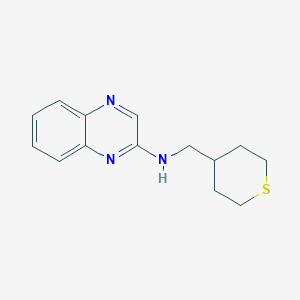![molecular formula C13H20N2O2 B6643484 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide](/img/structure/B6643484.png)
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is commonly used in scientific research due to its potential as a treatment for various disorders.
作用機序
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide acts as a selective antagonist of the 5-HT3 receptor, which is a subtype of the serotonin receptor. This receptor is found in various parts of the body, including the central and peripheral nervous systems, and is involved in various physiological processes such as neurotransmission, mood regulation, and gastrointestinal function. By blocking the 5-HT3 receptor, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide can modulate the release of various neurotransmitters such as dopamine, noradrenaline, and serotonin, which can result in the alleviation of various symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide are largely dependent on its mechanism of action. By blocking the 5-HT3 receptor, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide can modulate the release of various neurotransmitters, which can result in the alleviation of various symptoms associated with neurological and psychiatric disorders. For example, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide has been shown to reduce nausea and vomiting in cancer patients undergoing chemotherapy, alleviate anxiety and depression in patients with psychiatric disorders, and reduce pain in patients with chronic pain conditions.
実験室実験の利点と制限
One of the main advantages of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide for lab experiments is its selectivity for the 5-HT3 receptor, which allows for more precise modulation of neurotransmitter release. Additionally, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide has a relatively low toxicity profile, which makes it a safer alternative to other drugs that may have more severe side effects. However, one of the limitations of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research related to 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide. One area of interest is the potential use of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the potential long-term effects of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide on neurotransmitter release and other physiological processes. Finally, the development of more potent and selective 5-HT3 receptor antagonists may provide new avenues for the treatment of various disorders.
合成法
The synthesis of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide involves the reaction of 3-aminobenzamide with 2-methyl-2-propanolamine and methoxyacetyl chloride. The reaction results in the formation of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide, which can then be purified using various techniques such as recrystallization or chromatography.
科学的研究の応用
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide has been extensively studied for its potential use in the treatment of various disorders such as nausea and vomiting, anxiety, depression, and pain. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-[[(1-methoxy-2-methylpropan-2-yl)amino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,9-17-3)15-8-10-5-4-6-11(7-10)12(14)16/h4-7,15H,8-9H2,1-3H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOSCBVWMGVSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)NCC1=CC(=CC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)

![N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide](/img/structure/B6643428.png)

![6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6643442.png)

![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)
![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)

